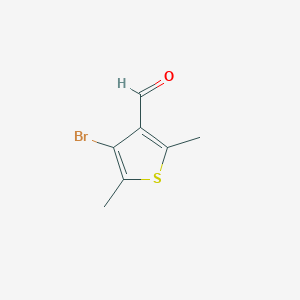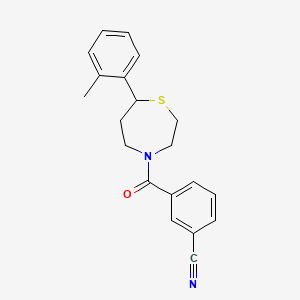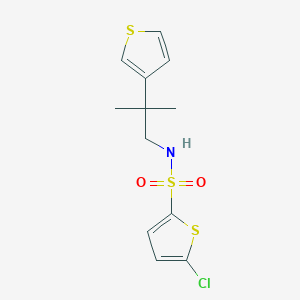![molecular formula C16H21N9O3S2 B2817770 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide CAS No. 886902-29-0](/img/structure/B2817770.png)
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide” is a unique chemical with the linear formula: C18H21N7O3S . It has a molecular weight of 415.477 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula: C18H21N7O3S . This indicates that it contains 18 carbon atoms, 21 hydrogen atoms, 7 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed molecular structure, it would be best to refer to specialized chemical structure databases or software.Aplicaciones Científicas De Investigación
Antiviral Activity
Derivatives of triazine have been synthesized and evaluated for their antiviral properties. For example, Demchenko et al. (2020) synthesized derivatives of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide and evaluated their antiviral activity against the influenza A virus H1N1 California/07/2009, demonstrating high antiviral activity in vitro with an effective concentration (EC50) of 0.6 µg/ml and a selectivity index (SI) > 170, suggesting potential for further study as antiviral agents (Demchenko et al., 2020).
Anticancer and Antimicrobial Activities
Compounds incorporating triazine cores have shown promise in anticancer and antimicrobial activities. Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives with observed anticancer and antimicrobial effects, highlighting the versatility of triazine derivatives in the development of new therapeutic agents (Riyadh et al., 2013).
Insecticidal Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety, derived from triazine compounds, has been explored for potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. Fadda et al. (2017) developed new heterocycles that were evaluated for their insecticidal properties, providing a basis for the development of environmentally friendly insecticides (Fadda et al., 2017).
Enzyme Inhibition
Research on triazine derivatives has also extended to enzyme inhibition as a therapeutic strategy. Shukla et al. (2012) synthesized BPTES analogs, including triazine derivatives, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showing promise in the attenuation of cancer cell growth both in vitro and in vivo (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N9O3S2/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)29-9-12(26)20-10-5-7-11(8-6-10)30(17,27)28/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,17,27,28)(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJAEJVOJQFSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N9O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)


![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)

![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)
![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)